

Environmental Factors Influencing Penitrem A Production: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent neurotoxic indole-diterpenoid mycotoxin, is primarily produced by the filamentous fungus Penicillium crustosum. The biosynthesis of this complex secondary metabolite is intricately regulated by a variety of environmental cues. Understanding the impact of these factors is critical for controlling contamination in food and feed, as well as for optimizing its production for research and potential pharmaceutical applications. This technical guide provides an in-depth overview of the key environmental determinants of **Penitrem A** production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Influence of Environmental Factors on Penitrem A Production

The production of **Penitrem A** by P. crustosum is not directly correlated with fungal growth; optimal conditions for biomass accumulation do not necessarily equate to maximal toxin yield. [1] The biosynthesis is a complex process influenced by a confluence of factors including temperature, pH, water activity (aw), and nutrient availability.

Temperature



Temperature is a critical parameter governing the production of **Penitrem A**. While P. crustosum can grow over a broad temperature range, from -2°C to 30°C, the optimal temperature for **Penitrem A** synthesis is more constrained.[2] Studies have shown that the highest levels of **Penitrem A** are typically produced between 20°C and 25°C.[3][4] One study found that while the fungus exhibited maximum growth at 25°C, the highest **Penitrem A** production occurred at 22°C on most media types after 16 days of incubation.[3] Interestingly, the optimal temperature can be influenced by the incubation time, with higher temperatures (24-30°C) favoring production in the short term (7 days), while a slightly lower temperature of 22°C yields the highest levels over a longer period (14 and 21 days).[4][5]

pH

The pH of the growth medium significantly impacts both fungal growth and **Penitrem A** production, with distinct optima for each process. For instance, P. crustosum strain OM1 showed the highest growth at an acidic pH of 4.5.[3][6] However, **Penitrem A** production was maximal at a slightly acidic to neutral pH of 6.5.[3][6] Production is generally higher at neutral pH (6.5 and 7.5) compared to more acidic (4.5) or alkaline (8.5) conditions.[6] Some studies have even reported increased **Penitrem A** production at a more alkaline pH of around 9 on YES-medium.[4]

Nutrient Sources

The type and concentration of the carbon source are pivotal for **Penitrem A** biosynthesis. Glucose has been identified as a strong inducer of penitrem production.[4] A study systematically evaluating different carbon sources found that glucose at a concentration of 50 g/L led to the highest yield of penitrems.[4][5] Higher concentrations of glucose (100 g/L and 250 g/L) supported more intense fungal growth but had an inhibitory effect on toxin production. [7] The absence of a supplementary carbon source results in negligible growth and no detectable penitrem production.[4] Other carbon sources like D-mannose and D-sorbitol have also been shown to support **Penitrem A** production.[8]

Organic nitrogen sources generally promote higher **Penitrem A** production compared to inorganic sources.[4] Among various amino acids tested, glutamate was found to be the most effective supplement for enhancing the biosynthesis of all penitrem mycotoxins.[4] In contrast, inorganic nitrogen sources such as ammonium and nitrate salts did not lead to significant differences in production.[4] Potassium nitrate and sodium nitrate have been identified as ideal



inorganic nitrogen sources for both the growth of P. puberulum and its production of **Penitrem** A.[8]

Water Activity (aw)

Water activity is a crucial factor for fungal growth and mycotoxin production. The highest levels of **Penitrem A** production by P. crustosum have been observed at a high water activity of 0.992.[4]

Aeration and Fermentation Type

The mode of cultivation, whether solid-state fermentation (SSF) or submerged fermentation (SmF), can influence mycotoxin production. While detailed comparative studies specifically on **Penitrem A** are limited, the general understanding is that SSF often provides conditions that are more conducive to secondary metabolite production in filamentous fungi compared to SmF. [9][10] One study reported a process for **Penitrem A** production in submerged culture, which is less common.[11]

Data Presentation: Quantitative Impact of Environmental Factors

The following tables summarize the quantitative data on **Penitrem A** production under various environmental conditions as reported in the cited literature.

Table 1: Effect of Temperature and Culture Medium on **Penitrem A** Production by P. crustosum OM1 after 16 days[3]

Temperature (°C)	Medium	Penitrem A (μg/mg dry weight)
20	mYES4	3.79 ± 0.09
22	mCYA	1.73 ± 0.03
22	PDA	Highest on this medium
22	mMEA	Highest on this medium



Table 2: Effect of pH on **Penitrem A** Production by P. crustosum OM1 on mYES4 at 22°C after 16 days[3][6]

рН	Penitrem A (μg/mg dry weight)
4.5	2.28 ± 0.09
6.5	3.41 ± 0.17
7.5	Higher than acidic or alkaline
8.5	Lower than neutral

Table 3: Effect of Carbon Source on Penitrem Production by P. crustosum after 21 days on modified Czapek-Dox Agar (CDA)[4][7]

Carbon Source (Concentration)	Penitrem A (mg/g dry mass)
Glucose (5 g/L)	Lower than 50 g/L
Glucose (50 g/L)	Highest Production
Glucose (100 g/L)	Inhibitory Effect
Glucose (250 g/L)	0.05 (after 3 weeks)
No additional carbon source	Not Detected

Table 4: Effect of Nitrogen Source on Penitrem Production by P. crustosum after 21 days on modified CDA[4]

Nitrogen Source	Effect on Penitrem Production
Glutamate	Most Favorable
Organic Nitrogen Sources	Generally Increased Production
Inorganic Nitrogen Sources	No Significant Increase

Experimental Protocols



Fungal Strain and Culture Media

- Fungal Strain:Penicillium crustosum (e.g., CBS 483.75 or other penitrem-producing isolates).
- Culture Media:
 - Potato Dextrose Agar (PDA): Commercially available dehydrated PDA powder (39 g) suspended in 1 L of distilled water.[4][6] Alternatively, it can be prepared from 200 g of sliced, unpeeled potatoes boiled in 1 L of distilled water for 30 minutes, filtered, with 20 g of dextrose and 15 g of agar added to the potato infusion.[3][12] The medium is sterilized by autoclaving at 121°C for 15 minutes.[3][4][6] The final pH should be approximately 5.6.
 [3]
 - Malt Extract Agar (MEA): A typical recipe includes 20 g of malt extract, 20 g of agar, and 1 g of peptone per 1 L of distilled water. Another recipe suggests mixing 5 g of agar and 5 g of malt extract in 250 ml of boiled distilled water. [13] Sterilize by autoclaving.
 - Czapek-Dox Agar (CDA): A semi-synthetic medium. A common composition per 1 L of distilled water is: Sucrose (30 g), Sodium Nitrate (3 g), Dipotassium Phosphate (1 g), Magnesium Sulfate (0.5 g), Potassium Chloride (0.5 g), Ferrous Sulfate (0.01 g), and Agar (15 g).[2][14][15] The final pH is adjusted to 7.3 ± 0.2 before autoclaving.[15]
 - Yeast Extract Sucrose (YES) Agar: Composed of 20 g of yeast extract, 150 g of sucrose, and 20 g of agar per 1 L of distilled water, supplemented with 1 g/L MgSO₄·7H₂O.[16]
 Another recipe includes 5 g/L yeast extract and 30 g/L glucose.[11]

Cultivation for Penitrem A Production

- Prepare the desired agar medium in Petri dishes.
- Inoculate the center of each agar plate with a spore suspension or a small agar plug from a fresh culture of P. crustosum.
- Incubate the plates in the dark under the desired temperature and relative humidity conditions. For example, for optimal Penitrem A production, incubate at 22°C for 14-21 days.[4]



- For studies involving different pH values, adjust the pH of the medium before autoclaving using HCl or NaOH.
- For nutrient studies, amend the basal medium (e.g., CDA) with different carbon or nitrogen sources at specified concentrations.

Extraction of Penitrem A

- After the incubation period, harvest the fungal mycelium and the agar from the Petri dish.
- The entire culture (mycelium and agar) can be extracted. A common method involves
 extraction with an organic solvent. For example, a micro-scale extraction can be performed
 with 90% acetonitrile.[7] Another method uses methylene chloride for extraction from serum
 and urine samples.[17]
- Homogenize the fungal material with the solvent.
- Filter the extract to remove solid debris.
- Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
- The crude extract can be redissolved in a suitable solvent (e.g., methanol) for analysis.[9]

Quantification of Penitrem A

- Chromatographic System: An HPLC system equipped with a C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Detection: Monitor the eluent at the maximum absorbance wavelength for **Penitrem A**, which is around 236 nm and 296 nm.[7]
- Quantification: Prepare a standard curve using a certified Penitrem A standard. Calculate
 the concentration in the samples by comparing their peak areas to the standard curve.

LC-MS/MS offers higher sensitivity and specificity for the quantification of **Penitrem A**.[13][17]



- Chromatographic Separation: Utilize a UHPLC system with a C18 column for efficient separation.[18]
- Ionization: Positive electrospray ionization (ESI) is typically used.[13]
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for **Penitrem A** is [M+H]⁺ at m/z 634. Characteristic product ions, such as m/z 558, are used for quantification and confirmation.[19][20]
- Quantification: Use a calibration curve prepared with a Penitrem A standard, often with matrix-matched standards to account for ion suppression effects.[20]

Signaling Pathways and Regulation

The production of mycotoxins in Penicillium species is a tightly regulated process involving complex signaling pathways that respond to environmental cues. While the specific regulatory network for **Penitrem A** is not fully elucidated, it is known to be controlled by the expression of the penitrem biosynthetic gene cluster (ptm genes).[21][22] Environmental factors influence the expression of these genes, thereby modulating toxin production.

Regulation of ptm Gene Expression

Studies have shown that conditions conducive to **Penitrem A** production, such as growth on mYES4 medium, lead to the up-regulation of several ptm genes, including ptmJ, ptmK, ptmO, and ptmS.[21][22] Conversely, on a non-conducive medium (mMEB), the expression of these genes is not up-regulated.[21][22] This indicates that nutrient composition directly influences the transcriptional regulation of the **Penitrem A** biosynthetic pathway.

General Mycotoxin Regulatory Pathways

Several global regulatory pathways are known to control secondary metabolism in Penicillium species, and it is likely that these also play a role in **Penitrem A** production.[12] These include:

- cAMP/Protein Kinase A (PKA) Pathway: This pathway is a central regulator of fungal development and secondary metabolism.
- Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the high osmolarity glycerol (HOG) pathway, are involved in sensing and responding to various



environmental stresses, which can in turn affect mycotoxin production.[12] For instance, **Penitrem A** has been shown to induce the production of reactive oxygen species via the activation of several MAPK-signaling pathways in human neutrophils.[23]

- Velvet Complex: This is a key regulatory complex that links light sensing with the control of secondary metabolism and development in many fungi.[24]
- pH Signaling Pathway: The PacC transcription factor is a key regulator that mediates the fungal response to ambient pH, influencing the expression of genes involved in secondary metabolism.[1]

The interplay of these pathways in response to specific environmental signals ultimately determines the level of **Penitrem A** biosynthesis.

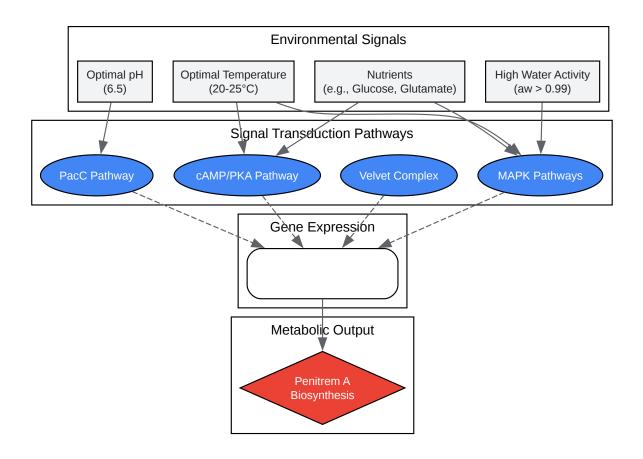
Visualizations



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Caption: Experimental workflow for **Penitrem A** production and analysis.





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Caption: Hypothetical signaling pathways regulating **Penitrem A** production.

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